molecular formula C19H13BrO3S B14212662 Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate CAS No. 832725-90-3

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate

Katalognummer: B14212662
CAS-Nummer: 832725-90-3
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: OPTKRVCQLKFTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a bromine atom, and a hydroxyphenyl sulfanyl group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate typically involves the esterification of 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the bromine atom can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate
  • Phenyl 5-chloro-2-[(4-hydroxyphenyl)sulfanyl]benzoate
  • Phenyl 5-bromo-2-[(4-aminophenyl)sulfanyl]benzoate

Uniqueness

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is unique due to the presence of both a bromine atom and a hydroxyphenyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

832725-90-3

Molekularformel

C19H13BrO3S

Molekulargewicht

401.3 g/mol

IUPAC-Name

phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzoate

InChI

InChI=1S/C19H13BrO3S/c20-13-6-11-18(24-16-9-7-14(21)8-10-16)17(12-13)19(22)23-15-4-2-1-3-5-15/h1-12,21H

InChI-Schlüssel

OPTKRVCQLKFTGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.